Cas no 1378657-41-0 (3-(prop-2-enoxymethyl)benzaldehyde)

3-(prop-2-enoxymethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(prop-2-enoxymethyl)benzaldehyde
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- MDL: MFCD19442878
- インチ: 1S/C11H12O2/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h2-5,7-8H,1,6,9H2
- InChIKey: JHWJMMWLDZFDQV-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=CC(COCC=C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
3-(prop-2-enoxymethyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB427639-1g |
3-[(Allyloxy)methyl]benzaldehyde; . |
1378657-41-0 | 1g |
€1621.70 | 2025-02-21 | ||
abcr | AB427639-1 g |
3-[(Allyloxy)methyl]benzaldehyde |
1378657-41-0 | 1g |
€594.40 | 2023-04-23 | ||
abcr | AB427639-5 g |
3-[(Allyloxy)methyl]benzaldehyde |
1378657-41-0 | 5g |
€1373.40 | 2023-04-23 | ||
abcr | AB427639-5g |
3-[(Allyloxy)methyl]benzaldehyde |
1378657-41-0 | 5g |
€1373.40 | 2023-09-04 |
3-(prop-2-enoxymethyl)benzaldehyde 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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3-(prop-2-enoxymethyl)benzaldehydeに関する追加情報
3-(Prop-2-Enoxymethyl)Benzaldehyde: A Comprehensive Overview
3-(Prop-2-enoxymethyl)benzaldehyde (CAS No. 1378657-41-0) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as 3-(allyloxymethyl)benzaldehyde, is characterized by its unique structure, which combines an aromatic benzaldehyde group with an allyl ether functional group. The molecule's structure allows for a wide range of applications in both academic research and industrial settings.
The benzaldehyde moiety in 3-(prop-2-enoxymethyl)benzaldehyde is a key feature that contributes to its reactivity and versatility. Benzaldehydes are known for their ability to undergo various nucleophilic additions, making them valuable intermediates in organic synthesis. The presence of the allyl ether group further enhances the compound's chemical properties, enabling it to participate in reactions such as Michael additions and other conjugate additions. These reactions are pivotal in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Recent studies have highlighted the potential of 3-(prop-2-enoxymethyl)benzaldehyde as a precursor for synthesizing advanced materials. For instance, researchers have explored its use in the preparation of polymeric materials with tailored mechanical and thermal properties. The compound's ability to undergo polymerization under specific conditions makes it a promising candidate for developing high-performance polymers suitable for applications in electronics and biomedicine.
In addition to its role in material synthesis, 3-(prop-2-enoxymethyl)benzaldehyde has also been investigated for its biological activity. Preliminary assays suggest that the compound exhibits moderate antioxidant properties, which could be exploited in the development of natural preservatives or functional food additives. Furthermore, its structural similarity to certain bioactive compounds has prompted interest in its potential as a lead molecule for drug discovery.
The synthesis of 3-(prop-2-enoxymethyl)benzaldehyde typically involves a multi-step process that begins with the preparation of the benzaldehyde derivative. One common approach involves the alkylation of benzaldehyde with an allyl ether intermediate, followed by purification to isolate the desired product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
From an analytical standpoint, 3-(prop-2-enoxymethyl)benzaldehyde can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide insights into the compound's molecular structure, purity, and stability under different conditions. For instance, NMR analysis can confirm the presence of the allyl ether group and its regiochemistry relative to the benzaldehyde ring.
Looking ahead, the demand for 3-(prop-2-enoxymethyl)benzaldehyde is expected to grow as researchers continue to uncover new applications for this versatile compound. Its unique combination of chemical reactivity and structural flexibility positions it as a valuable building block in organic synthesis. As industries increasingly seek sustainable and efficient chemical processes, compounds like 3-(prop-2-enoxymethyl)benzaldehyde are likely to play a crucial role in driving innovation across multiple sectors.
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